molecular formula C21H25ClN2O2 B3712328 4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B3712328
M. Wt: 372.9 g/mol
InChI Key: WPPOQEDRMCJFLT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C18H22ClNO2 It is a benzamide derivative that features a tert-butyl group, a chloro-substituted phenyl ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 4-tert-butyl-N-phenylbenzamide.

    Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide to introduce the chloro substituent at the desired position.

    Morpholine Substitution: The chloro-substituted benzamide is then reacted with morpholine under basic conditions to replace the chlorine atom with the morpholine group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and morpholine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different nucleophiles can yield a variety of substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-chloro-2-phenoxyphenyl)benzamide
  • 4-tert-butyl-N-(2-chloro-6-methylphenyl)benzamide
  • 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide

Uniqueness

4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the morpholine moiety, which can impart specific biological activity or chemical reactivity that is not present in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-tert-butyl-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-21(2,3)16-6-4-15(5-7-16)20(25)23-17-8-9-19(18(22)14-17)24-10-12-26-13-11-24/h4-9,14H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOQEDRMCJFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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